molecular formula C15H15N5O3 B2472515 5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903439-45-1

5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2472515
CAS No.: 1903439-45-1
M. Wt: 313.317
InChI Key: ORCOWJHVAUHMDG-UHFFFAOYSA-N
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Description

The compound 5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a highly complex tricyclic heterocyclic molecule. Its core structure comprises a 14-membered fused ring system (tetradeca) with three nitrogen atoms (1,5,9-triaza) and a ketone group at position 2. The substituent at position 5 is a 2-oxoimidazolidine moiety linked via a carbonyl group.

Properties

IUPAC Name

5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-13-10-9-18(15(23)20-8-5-16-14(20)22)7-4-11(10)17-12-3-1-2-6-19(12)13/h1-3,6H,4-5,7-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCOWJHVAUHMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine ring, followed by the introduction of the triazatricyclo structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share structural or functional similarities with the target molecule:

Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b, 12)

  • Structure : Bicyclic or tricyclic systems fused with thiazole and pyrimidine rings (e.g., thiazolo[3,2-a]pyrimidine in 11a/b, pyrimido[2,1-b]quinazoline in 12) .
  • Functional Groups : Nitrile (CN), carbonyl (CO), and substituted benzylidene groups.
  • Synthesis : Reflux with chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid (yields: 57–68%) .
  • Properties : Molecular weights 318–403 g/mol; melting points 213–269°C.
  • Key Differences : Sulfur-containing thiazole ring absent in the target compound.

Tetrahydroimidazo[1,2-a]pyridine Derivative (1l)

  • Structure: Bicyclic imidazo-pyridine with nitro, cyano, and ester groups .
  • Synthesis : One-pot two-step reaction (yield: 51%; m.p. 243–245°C).
  • Properties : Higher molecular complexity but smaller substituents compared to the target.

Temozolomide

  • Structure: Bicyclic imidazo[5,1-d]tetrazinone core .
  • Bioactivity : Clinically used alkylating agent for glioblastoma.
  • Key Difference : Smaller molecular formula (C6H6N6O2) and lack of tricyclic framework.

5-Thia-2,7,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

  • Structure : Tricyclic system with sulfur and nitrogen atoms (C8H5N3OS) .
  • Key Similarity : Closest structural analog to the target compound but includes a thiazole ring.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Tricyclic (N3) + imidazolidine 2-oxoimidazolidine, ketone Inferred ~450 (estimated)
11a Thiazolo[3,2-a]pyrimidine CN, CO, benzylidene C20H10N4O3S 386
Temozolomide Imidazo[5,1-d]tetrazinone Tetrazinone, carboxamide C6H6N6O2 194.15
5-Thia-tricyclo Thiazolo-imidazo-pyridinone Thiazole, ketone C8H5N3OS 191.21

Table 3: Spectral Data Highlights

Compound IR (cm⁻¹) Key NMR Signals (δ, ppm)
11a 3,436 (NH), 2,219 (CN) 2.24 (CH3), 7.94 (=CH)
12 2,220 (CN), 1,719 (CO) 7.10–7.82 (ArH), 9.59 (NH)
1l Not reported 1H/13C NMR detailed in reference

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